molecular formula C16H18N2O2 B6246723 1-benzyl-3-[(4-methoxyphenyl)methyl]urea CAS No. 188911-54-8

1-benzyl-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6246723
CAS No.: 188911-54-8
M. Wt: 270.3
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Description

1-benzyl-3-[(4-methoxyphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-methoxybenzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

1-benzyl-3-[(4-methoxyphenyl)methyl]urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(4-hydroxyphenyl)methyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-benzyl-3-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of a methoxy group.

    1-benzyl-3-[(4-nitrophenyl)methyl]urea: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

1-benzyl-3-[(4-methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

188911-54-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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